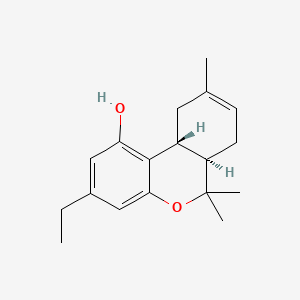
Ethyl-delta-8-tetrahydrocannabinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-delta-8-tetrahydrocannabinol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Stability
Ethyl-delta-8-tetrahydrocannabinol is a structural isomer of delta-9-tetrahydrocannabinol, differing primarily by the position of a double bond. This slight modification contributes to its distinct pharmacological profile, including potentially lower psychoactivity compared to delta-9-tetrahydrocannabinol. The stability of this compound is considered superior to that of its counterpart, making it an attractive candidate for various applications in both therapeutic and recreational contexts .
Interaction with Cannabinoid Receptors
This compound exhibits binding affinity for cannabinoid receptors CB1 and CB2, similar to delta-9-tetrahydrocannabinol. However, it is reported to produce milder psychoactive effects. Studies suggest that it may have therapeutic potential in managing anxiety, pain, and nausea without the intense high associated with delta-9-tetrahydrocannabinol .
Clinical Studies and Case Reports
Recent clinical studies and case reports have highlighted both the therapeutic potential and adverse effects associated with this compound use:
- Emergency Department Presentations : A case series documented several patients presenting to emergency departments with symptoms attributed to this compound exposure. Symptoms included respiratory depression, altered mental status, and tachycardia. These findings underscore the need for healthcare providers to recognize the potential for adverse reactions associated with this compound .
- Psychiatric Effects : Another study reported cases of new-onset psychotic symptoms in individuals using this compound regularly. These symptoms included hallucinations and delusions, raising concerns about the compound's safety profile in susceptible individuals .
Analytical Methods for Detection
The analysis of this compound in cannabis products typically employs advanced techniques such as:
- High-Performance Liquid Chromatography (HPLC) : Widely used for quantifying cannabinoids in various matrices, including herbal cannabis and extracts .
- Mass Spectrometry (MS) : Often coupled with liquid chromatography for detecting metabolites in biological fluids, providing insight into the compound's pharmacokinetics .
Regulatory Landscape
The legal status of this compound varies across jurisdictions, particularly following the 2018 U.S. Farm Bill, which legalized hemp-derived cannabinoids. However, this has led to an unregulated market where products may contain impurities or inconsistent concentrations of active ingredients. Reports indicate a rise in adverse events linked to unregulated products containing this compound, particularly among minors .
Propiedades
Número CAS |
51768-58-2 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h6,9-10,13-14,19H,5,7-8H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
DNTBFILTGOCICF-ZIAGYGMSSA-N |
SMILES |
CCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
SMILES isomérico |
CCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Key on ui other cas no. |
51768-58-2 |
Sinónimos |
ethyl-delta-8-tetrahydrocannabinol ethyl-delta-8-THC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















